molecular formula C12H16F2N2 B3077123 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1044766-58-6

1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3077123
CAS No.: 1044766-58-6
M. Wt: 226.27 g/mol
InChI Key: DSUSIOJENOJXAX-UHFFFAOYSA-N
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Description

1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a fluorinated piperidine derivative featuring a 2,3-difluorobenzyl group attached to the piperidin-3-amine scaffold. This compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and reductive amination (e.g., using NaBH3CN) .

Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUSIOJENOJXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Common Synthesis Methods

  • N-Alkylation : This method involves the reaction of piperidine with 2,3-difluorobenzyl halides.
  • Reductive Amination : Utilizing aldehydes or ketones can lead to the formation of the desired amine through reduction processes.
  • Substitution Reactions : Various nucleophilic substitution reactions can be employed to introduce the difluorophenyl group.

Research indicates that 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine may interact with multiple biological targets, suggesting its potential as a lead compound in pharmacology. Compounds with similar structures have previously shown promise as inhibitors in various biological pathways, including those associated with cancer and neurological disorders.

Potential Therapeutic Applications

  • Cancer Treatment : The compound may exhibit inhibitory effects on cancer cell proliferation through modulation of specific signaling pathways.
  • Neurological Disorders : Its ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions such as depression or anxiety.

Future Research Directions

Despite its promising properties, further research is essential to fully elucidate the mechanisms of action and therapeutic benefits of 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine. Investigations into its pharmacokinetics, toxicity profiles, and specific receptor interactions will be critical for advancing this compound toward clinical applications.

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and notable characteristics:

Compound Name Substituents on Phenyl Ring Piperidine Position Molecular Weight (g/mol) Key Features
1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine 2,3-Difluoro 3-amine ~222.23* Optimized lipophilicity; used in atherosclerosis drug intermediates .
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine 2,6-Difluoro 3-amine ~222.23* Altered steric profile; potential differences in receptor binding due to fluorine positions .
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine 3-CF3 4-amine 258.29 Higher lipophilicity (CF3 group); enhanced metabolic stability .
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine 4-Fluoro 3-amine 208.27 Reduced steric hindrance; potential for improved solubility .
Goxalapladib 2,3-Difluoro (ethyl-linked) N/A 718.80 Non-piperidine core (naphthyridine); clinical candidate for atherosclerosis .

*Estimated based on analogous structures.

Physicochemical and Pharmacokinetic Differences

  • Metabolic Stability: Fluorine atoms in the 2,3-difluoro compound may reduce oxidative metabolism compared to non-fluorinated analogues. The CF3 group further stabilizes against CYP450-mediated degradation .
  • Solubility: The mono-fluoro para-substituted analogue (4-fluoro) exhibits higher aqueous solubility (estimated 2–3 mg/mL) due to reduced steric bulk .

Biological Activity

1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative with significant potential in medicinal chemistry. Its structure, characterized by a piperidine ring substituted with a difluorophenyl group, suggests interactions with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is defined by the following structural formula:

C12H14F2N\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}

This indicates the presence of two fluorine atoms on the phenyl ring, which can enhance lipophilicity and binding affinity to biological targets.

The mechanism of action involves interaction with specific receptors or enzymes. The difluorophenyl group enhances binding affinity and selectivity, leading to potent biological effects. The piperidine ring contributes structural stability and allows for modulation of neurotransmitter activity, particularly affecting pathways involved in neurological disorders and cancer treatment.

Pharmacological Effects

1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine has shown promise in various pharmacological studies:

  • Neurotransmitter Modulation : The compound has been evaluated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Studies indicate it may serve as an atypical dopamine uptake inhibitor, potentially useful in treating psychostimulant use disorders .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The difluorophenyl moiety may enhance the compound's ability to target overexpressed receptors in certain cancers .

In Vitro Studies

In vitro assays have demonstrated that 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine interacts with various cellular targets. For instance, its binding affinity to dopamine receptors was assessed using high-throughput screening methods, revealing promising results that warrant further investigation into its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine:

  • Study on Neurotransmitter Receptors : A study evaluated a series of piperidine derivatives for their binding affinities to serotonin and dopamine receptors. Results indicated that modifications at the 3-position significantly influenced receptor interaction profiles .
  • Anticancer Potential : Research has shown that related compounds can inhibit pathways associated with tumor growth. For example, derivatives targeting the EPH receptor family have displayed anticancer properties in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeTarget Receptor/EnzymeEffect DescriptionReference
Neurotransmitter ModulationDopamine ReceptorsAtypical uptake inhibition
Anticancer ActivityEPH ReceptorsInhibition of cancer cell proliferation
Enzyme InteractionVarious EnzymesPotential modulation of signaling pathways

Q & A

Basic Research Questions

Q. What synthetic routes are documented for 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving reductive amination or coupling of intermediates. For example, in one protocol, (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride reacts with 2,3-difluorobenzaldehyde under optimized conditions (e.g., NaBH3CN as a reducing agent, methanol solvent, 3-hour stirring) to form the benzylated intermediate. Subsequent steps may involve hydrolysis or coupling with aryl halides (e.g., 4-bromo-2-iodoaniline) using palladium catalysts (e.g., Pd(PPh3)4) in solvents like DMF or THF. Key parameters include temperature (typically 80–100°C), solvent polarity, and catalyst loading, which impact reaction rates and purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of 1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine?

  • Methodological Answer :

  • LCMS : Used to confirm molecular weight (e.g., m/z 604 [M+H]+) and detect impurities. Retention time (e.g., 0.89 minutes under QC-SMD-TFA05 conditions) aids in preliminary identification .
  • HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) assesses purity (>95% target peak area). Adjusting mobile phase pH (e.g., 0.1% TFA) improves resolution of polar byproducts .
  • NMR : 1H/13C NMR verifies substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, fluorophenyl aromatic signals) .

Advanced Research Questions

Q. How can researchers address contradictions between LCMS and HPLC data during characterization?

  • Methodological Answer : Discrepancies often arise from co-eluting impurities or ion suppression in LCMS. Strategies include:

  • Orthogonal Methods : Cross-validate with NMR or IR spectroscopy to confirm functional groups absent in LCMS/HPLC.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous m/z values (e.g., isotopic patterns for Cl/F-containing impurities).
  • Fraction Collection : Isolate HPLC peaks for individual LCMS analysis to pinpoint conflicting components .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Reactivity : The primary amine on the piperidine ring is amenable to acylation or sulfonylation. For example, react with trifluoromethanesulfonyl chloride in dichloromethane under basic conditions (e.g., Et3N) to introduce sulfonamide groups .
  • Fluorine Effects : The electron-withdrawing difluorophenyl group enhances stability toward oxidative metabolism but may reduce nucleophilicity. Use Lewis acids (e.g., BF3·OEt2) to activate the benzyl position for electrophilic substitutions .

Q. How can scaling challenges from lab-scale to pilot-scale synthesis be mitigated?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reaction progression in real-time via in-line FTIR or Raman spectroscopy to adjust parameters (e.g., reagent addition rates).
  • Solvent Selection : Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) to reduce flammability risks during large-scale reactions.
  • Catalyst Recovery : Use immobilized palladium catalysts (e.g., Pd on carbon) to minimize metal leaching and enable reuse .

Q. What methodologies assess the compound’s interaction with neurological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated analogs (e.g., [3H]-labeled compound) to measure affinity for receptors like CXCR2 or dopamine receptors. Competitive binding studies with known antagonists (e.g., BIBN4096BS) validate specificity .
  • Molecular Dynamics Simulations : Model interactions with GPCR binding pockets (e.g., docking to CXCR2 homology models) to predict substituent effects on binding energy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.